(Nitrosoimino)bisacetic Acid Diethyl Ester

描述

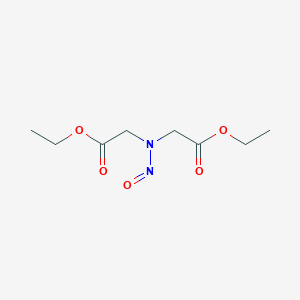

Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxy group, an oxoethyl group, and a nitrosoamino group

准备方法

The synthesis of Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate involves several steps. One common method includes the reaction of ethyl chloroacetate with sodium nitrite in the presence of a suitable solvent. The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield alcohols or amines as major products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrosoamino group can be replaced by other nucleophiles such as halides or thiols. .

科学研究应用

Analytical Chemistry

One of the primary applications of (Nitrosoimino)bisacetic Acid Diethyl Ester is in analytical method development and method validation . It serves as a critical standard in the following areas:

- Quality Control (QC) : Used to ensure that pharmaceutical products meet safety and efficacy standards.

- Analytical Method Validation (AMV) : Acts as a reference compound in validating methods for detecting nitrosamines in various matrices, including pharmaceuticals and food products .

Case Study: Validation of Analytical Methods

A study demonstrated the use of this compound in developing a high-performance liquid chromatography (HPLC) method for detecting nitrosamines. The compound was instrumental in establishing calibration curves and ensuring the accuracy of the results.

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized for:

- Drug Development : It is involved in synthesizing new drugs, particularly those targeting nitrosamine-related pathways.

- Stability Testing : The compound is used to assess the stability of formulations that may be susceptible to nitrosamine formation .

Case Study: Stability Studies in Drug Formulations

A pharmaceutical company conducted stability studies on a new antihypertensive drug formulation. By incorporating this compound into their testing protocols, they were able to identify potential degradation pathways and improve the formulation's shelf life.

Environmental Science

This compound also finds applications in environmental monitoring:

- Detection of Nitrosamines : It aids in assessing water quality by detecting nitrosamine contaminants, which are known carcinogens.

- Research on Environmental Impact : The compound is used to study the effects of nitrosamines on aquatic ecosystems .

Case Study: Water Quality Assessment

A research project focused on analyzing groundwater samples for nitrosamine contamination utilized this compound as a standard. The findings highlighted significant levels of nitrosamines in areas near agricultural runoff, prompting further investigation into agricultural practices.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Case Studies |

|---|---|---|

| Analytical Chemistry | QC, AMV | HPLC method development for nitrosamine detection |

| Pharmaceutical | Drug development, stability testing | Improved shelf life through stability studies |

| Environmental Science | Detection of nitrosamines | Groundwater contamination studies |

作用机制

The mechanism of action of Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate involves its interaction with specific molecular targets. The nitrosoamino group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions and lead to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes .

相似化合物的比较

Ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate can be compared with other similar compounds such as:

Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]acetate: This compound has a sulfanyl group instead of a nitrosoamino group, which affects its reactivity and applications.

Ethyl 2-[(2-ethoxy-2-oxoethyl)(methyl)amino]acetate:

2-Ethoxyethyl acetate: This simpler compound lacks the nitrosoamino group and has different reactivity and applications .

生物活性

(Nitrosoimino)bisacetic Acid Diethyl Ester, with the chemical formula CHNO and a molecular weight of 218.21 g/mol, is a nitroso compound that has garnered interest due to its potential biological activities. This article reviews existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

- Molecular Formula : CHNO

- Molecular Weight : 218.21 g/mol

- CAS Number : 5438-83-5

Antimicrobial Activity

Nitroso compounds, including this compound, are known for their antimicrobial properties. The presence of the nitroso group is significant as it can induce redox reactions within microbial cells, leading to cell death. Studies have shown that nitro compounds exhibit a broad spectrum of antimicrobial activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Activity Observed |

|---|---|

| Escherichia coli | Strong inhibition |

| Staphylococcus aureus | Moderate inhibition |

| Pseudomonas aeruginosa | Significant activity |

Anticancer Potential

Recent studies highlight the anticancer properties of nitroso compounds. This compound may exhibit cytotoxic effects on cancer cell lines, potentially making it a candidate for further development in cancer therapeutics. The mechanism often involves the disruption of cellular processes through oxidative stress induced by the nitroso group .

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that compounds with a nitroso functional group could significantly inhibit cell proliferation. The results indicated that this compound could be effective against prostate and breast cancer cell lines, showcasing its potential as an anticancer agent .

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, nitroso compounds have been explored for their antihypertensive and anti-inflammatory effects. The ability of these compounds to modulate biological pathways offers a diverse range of therapeutic applications .

The biological activity of this compound is primarily attributed to its nitroso functional group. This group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components such as DNA, proteins, and lipids, contributing to both antimicrobial and anticancer effects.

属性

IUPAC Name |

ethyl 2-[(2-ethoxy-2-oxoethyl)-nitrosoamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-3-14-7(11)5-10(9-13)6-8(12)15-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENSNDVFRZHYFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CC(=O)OCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969491 | |

| Record name | Diethyl 2,2'-(nitrosoazanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5438-83-5 | |

| Record name | NSC15009 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,2'-(nitrosoazanediyl)diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。